
Quinoxaline-hydroquinone (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline-hydroquinone (2/1) is a compound formed by the combination of quinoxaline and hydroquinone in a 2:1 ratio Quinoxaline is a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields, including pharmaceuticals and materials science Hydroquinone, on the other hand, is a well-known reducing agent and is commonly used in the production of polymers, dyes, and as a skin-lightening agent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-hydroquinone (2/1) typically involves the reaction of quinoxaline derivatives with hydroquinone under specific conditions. One common method involves the use of a zinc triflate catalyst in an acetonitrile solvent at room temperature, yielding high product efficiency . Another approach involves the direct C-H functionalization of quinoxaline derivatives using heterogeneous catalysis, which provides an environmentally friendly and sustainable method for the synthesis of quinoxaline-hydroquinone derivatives .
Industrial Production Methods: Industrial production of quinoxaline-hydroquinone (2/1) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions: Quinoxaline-hydroquinone (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form quinoxaline-2,3-diones and other derivatives under specific conditions . Reduction reactions involving quinoxaline-hydroquinone (2/1) can lead to the formation of hydroquinone derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of quinoxaline-hydroquinone (2/1) include hydrogen peroxide for oxidation reactions and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products: The major products formed from the reactions of quinoxaline-hydroquinone (2/1) include quinoxaline-2,3-diones, hydroquinone derivatives, and other functionalized quinoxaline compounds
科学的研究の応用
Quinoxaline-hydroquinone (2/1) has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in organic reactions . In biology and medicine, quinoxaline-hydroquinone (2/1) derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound is also used in the development of new materials with specific electronic and optical properties, making it valuable in the field of materials science .
作用機序
The mechanism of action of quinoxaline-hydroquinone (2/1) involves its interaction with specific molecular targets and pathways. For example, hydroquinone reduces melanin pigment production through the inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway . Quinoxaline derivatives, on the other hand, can cause DNA damage and inhibit the growth of bacteria and cancer cells by interfering with their cellular processes .
類似化合物との比較
- Quinoxaline-1,4-dioxides
- Quinoxaline-2,3-diones
- Hydroquinone derivatives
- Quinoxaline-2-carboxylic acid derivatives
特性
CAS番号 |
926689-34-1 |
|---|---|
分子式 |
C22H18N4O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
benzene-1,4-diol;quinoxaline |
InChI |
InChI=1S/2C8H6N2.C6H6O2/c2*1-2-4-8-7(3-1)9-5-6-10-8;7-5-1-2-6(8)4-3-5/h2*1-6H;1-4,7-8H |
InChIキー |
QTWAYIHANLEAQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC=N2.C1=CC=C2C(=C1)N=CC=N2.C1=CC(=CC=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


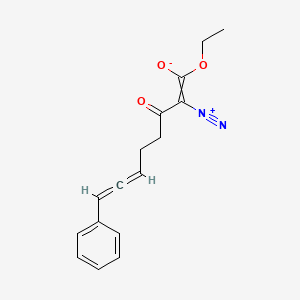

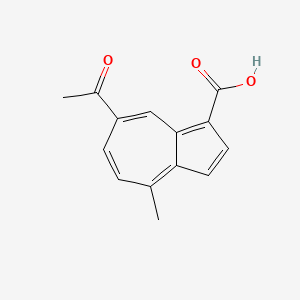
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

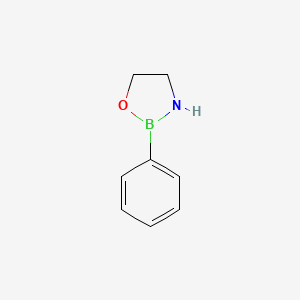
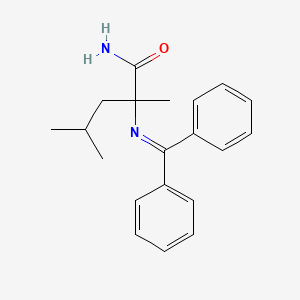
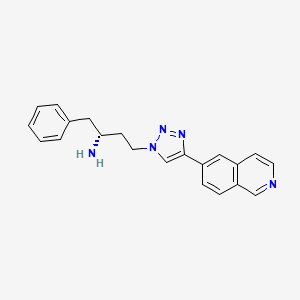
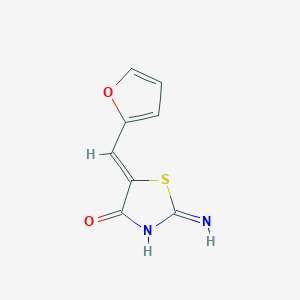
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
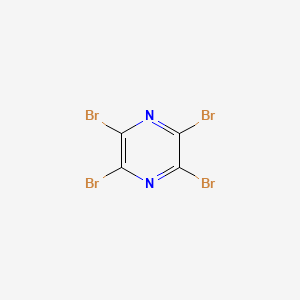
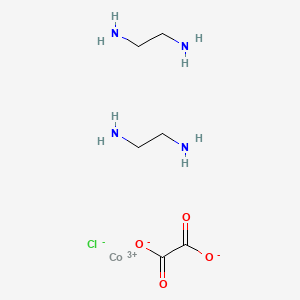
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
